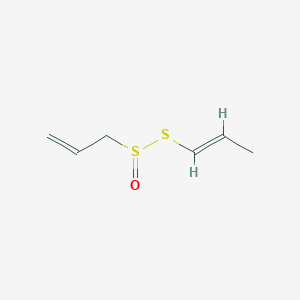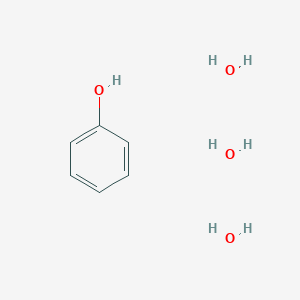![molecular formula C15H24O4 B14271204 Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]- CAS No. 162283-97-8](/img/structure/B14271204.png)
Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]- is an organic compound characterized by a benzene ring substituted with a [[(5,5,5-trimethoxypentyl)oxy]methyl] group. This compound belongs to the class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]- typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with [[(5,5,5-trimethoxypentyl)oxy]methyl] chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Types of Reactions:
Oxidation: Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]- can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), leading to the formation of nitrobenzene derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2/Pd-C, mild to moderate temperatures.
Substitution: HNO3/H2SO4 for nitration, AlCl3 for Friedel-Crafts alkylation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitrobenzene derivatives, alkylated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Toluene (Methylbenzene): Similar in structure but with a methyl group instead of the [[(5,5,5-trimethoxypentyl)oxy]methyl] group.
Phenol (Hydroxybenzene): Contains a hydroxyl group attached to the benzene ring.
Aniline (Aminobenzene): Features an amino group attached to the benzene ring.
Uniqueness: Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]- is unique due to the presence of the [[(5,5,5-trimethoxypentyl)oxy]methyl] group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
162283-97-8 |
|---|---|
Fórmula molecular |
C15H24O4 |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
5,5,5-trimethoxypentoxymethylbenzene |
InChI |
InChI=1S/C15H24O4/c1-16-15(17-2,18-3)11-7-8-12-19-13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3 |
Clave InChI |
UAYJYTAEDKLRKZ-UHFFFAOYSA-N |
SMILES canónico |
COC(CCCCOCC1=CC=CC=C1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2'-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14271144.png)
![1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene](/img/structure/B14271151.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine](/img/structure/B14271154.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane](/img/structure/B14271156.png)

![2-Fluoro-4-[4-(3-methoxypropyl)cyclohexyl]benzonitrile](/img/structure/B14271170.png)
![Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide](/img/structure/B14271171.png)
![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
![N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide](/img/structure/B14271179.png)
![[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B14271184.png)

